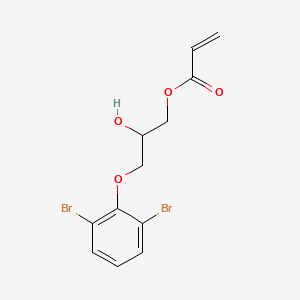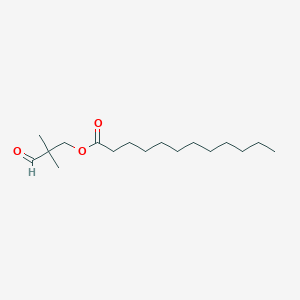
2,2-Dimethyl-3-oxopropyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-oxopropyl dodecanoate is an organic compound with the molecular formula C17H32O3 and a molecular weight of 284.43 g/mol . It is known for its unique structure, which includes a dodecanoate ester linked to a 2,2-dimethyl-3-oxopropyl group. This compound is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxopropyl dodecanoate typically involves esterification reactions. One common method is the reaction of dodecanoic acid with 2,2-dimethyl-3-oxopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxopropyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: 2,2-Dimethyl-3-oxopropanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-oxopropyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxopropyl dodecanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active 2,2-dimethyl-3-oxopropanol, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-oxopropyl hexanoate
- 2,2-Dimethyl-3-oxopropyl octanoate
- 2,2-Dimethyl-3-oxopropyl decanoate
Uniqueness
2,2-Dimethyl-3-oxopropyl dodecanoate is unique due to its longer carbon chain (dodecanoate) compared to similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, making it suitable for specific applications where other shorter-chain analogs may not be as effective .
Properties
CAS No. |
102985-93-3 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2,2-dimethyl-3-oxopropyl) dodecanoate |
InChI |
InChI=1S/C17H32O3/c1-4-5-6-7-8-9-10-11-12-13-16(19)20-15-17(2,3)14-18/h14H,4-13,15H2,1-3H3 |
InChI Key |
YRDQAIWXWUHXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




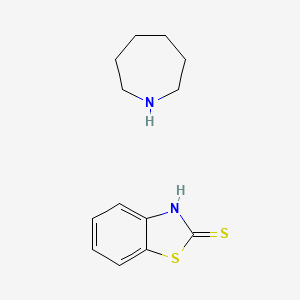

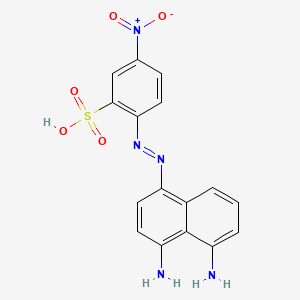
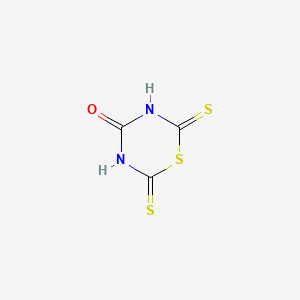
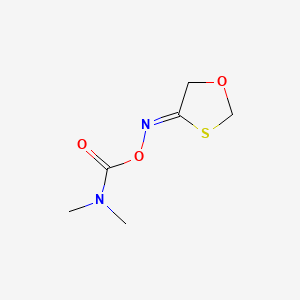
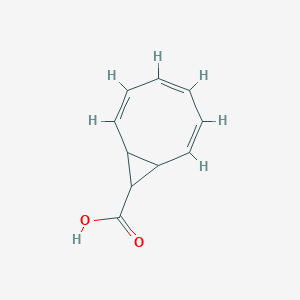
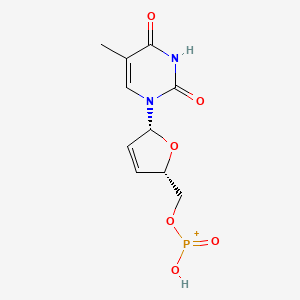
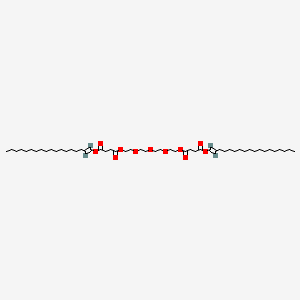
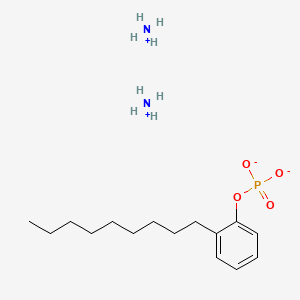
![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)
